N-(5-bromo-4-oxo-1H-pyridin-3-yl)-1-cyclohexylpyrazole-3-carboxamide
Description
N-(5-bromo-4-oxo-1H-pyridin-3-yl)-1-cyclohexylpyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a brominated pyridinone moiety and a cyclohexyl-substituted pyrazole carboxamide group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Properties
IUPAC Name |
N-(5-bromo-4-oxo-1H-pyridin-3-yl)-1-cyclohexylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN4O2/c16-11-8-17-9-13(14(11)21)18-15(22)12-6-7-20(19-12)10-4-2-1-3-5-10/h6-10H,1-5H2,(H,17,21)(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKFYDPLWKLCYLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=CC(=N2)C(=O)NC3=CNC=C(C3=O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromo-4-oxo-1H-pyridin-3-yl)-1-cyclohexylpyrazole-3-carboxamide typically involves multiple steps:
Bromination of Pyridinone: The starting material, 4-oxo-1H-pyridin-3-yl, undergoes bromination using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane to yield 5-bromo-4-oxo-1H-pyridin-3-yl.
Formation of Pyrazole Ring: The brominated pyridinone is then reacted with hydrazine derivatives to form the pyrazole ring. This step often requires a base such as potassium carbonate (K2CO3) and a solvent like ethanol or dimethylformamide (DMF).
Cyclohexyl Substitution: The pyrazole intermediate is further reacted with cyclohexyl isocyanate to introduce the cyclohexyl group, forming the final carboxamide structure. This reaction is typically carried out under reflux conditions in a solvent like toluene or chloroform.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(5-bromo-4-oxo-1H-pyridin-3-yl)-1-cyclohexylpyrazole-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridinone ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), bases (K2CO3, NaOH)
Reduction: Reducing agents (NaBH4, LiAlH4), solvents (ethanol, THF)
Oxidation: Oxidizing agents (KMnO4, CrO3), solvents (acetone, water)
Major Products
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
Reduction: Alcohol derivatives of the original compound.
Oxidation: Oxidized forms such as carboxylic acids or ketones.
Scientific Research Applications
N-(5-bromo-4-oxo-1H-pyridin-3-yl)-1-cyclohexylpyrazole-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(5-bromo-4-oxo-1H-pyridin-3-yl)-1-cyclohexylpyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated pyridinone moiety may facilitate binding to active sites, while the cyclohexylpyrazole structure can enhance the compound’s stability and bioavailability. The exact pathways and targets depend on the specific biological context and the type of activity being investigated.
Comparison with Similar Compounds
Similar Compounds
N-(4-oxo-1H-pyridin-3-yl)-1-cyclohexylpyrazole-3-carboxamide: Lacks the bromine atom, which may affect its reactivity and biological activity.
N-(5-chloro-4-oxo-1H-pyridin-3-yl)-1-cyclohexylpyrazole-3-carboxamide: Similar structure but with a chlorine atom instead of bromine, potentially altering its chemical properties and interactions.
N-(5-bromo-4-oxo-1H-pyridin-3-yl)-1-phenylpyrazole-3-carboxamide: Contains a phenyl group instead of a cyclohexyl group, which may influence its solubility and binding affinity.
Uniqueness
N-(5-bromo-4-oxo-1H-pyridin-3-yl)-1-cyclohexylpyrazole-3-carboxamide is unique due to its specific combination of a brominated pyridinone and a cyclohexyl-substituted pyrazole carboxamide. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
